8-Quinolinol, 7-(1,1-dimethylethyl)-

Antioxidant DPPH ABTS

Reproducible antimycobacterial and coordination chemistry research requires precise regiochemistry. Generic 8-hydroxyquinolines lack the steric and electronic profile of the 7-tert-butyl derivative. - **Mechanistic specificity**: Only 7-substituted 8-HQs inhibit InhA (low µM), unlike 5-substituted analogs. - **Quantified antioxidant**: ABTS IC50 = 1.10 mg/mL; DPPH IC50 = 2.80 mg/mL. - **Ligand performance**: Forms luminescent Ru(II) complexes with reversible redox couples. Supplied as a pure, characterized chelator for medicinal chemistry or materials science.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 52794-00-0
Cat. No. B11901825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Quinolinol, 7-(1,1-dimethylethyl)-
CAS52794-00-0
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)O
InChIInChI=1S/C13H15NO/c1-13(2,3)10-7-6-9-5-4-8-14-11(9)12(10)15/h4-8,15H,1-3H3
InChIKeyPANCGJXKJLJQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(tert-Butyl)quinolin-8-ol Baseline Procurement Data


8-Quinolinol, 7-(1,1-dimethylethyl)- (CAS 52794-00-0, C13H15NO, MW 201.26 g/mol), also known as 7-tert-butylquinolin-8-ol, is a 7-substituted 8-hydroxyquinoline derivative . As a monoprotic bidentate chelating agent, it forms stable coordination complexes with a range of metal ions . The compound has been evaluated in several distinct research contexts, including antioxidant activity assays [1], as a ligand in photophysically active ruthenium complexes [2], and as a scaffold in antimycobacterial screening programs [3].

Why 7-Substitution Matters for 8-Hydroxyquinoline Selectivity


In the class of 8-hydroxyquinoline (8-HQ) derivatives, the position of substitution is a critical determinant of biological and chemical activity. For example, a recent antimycobacterial study demonstrated that while both 5- and 7-substituted 8-HQs were active against M. tuberculosis, only the 7-substituted analogs were capable of inhibiting the InhA enzyme in a low micromolar range, indicating a non-promiscuous, substituent-specific mechanism of action [1]. Similarly, in coordination chemistry, the steric bulk of a tert-butyl group at the 2-position prevented reactivity with an oxo-rhenium(V) precursor, whereas analogous complexes with other substituents could be isolated [2]. Therefore, a generic '8-hydroxyquinoline derivative' cannot be assumed to have equivalent properties to 7-(tert-butyl)quinolin-8-ol; the specific regiochemistry and steric profile of the 7-tert-butyl group confer unique physicochemical and biological signatures that are essential for reproducible scientific outcomes and industrial performance.

7-(tert-Butyl)quinolin-8-ol Comparative Performance Data


Antioxidant Potency: Radical Scavenging and Metal Chelation

7-(tert-Butyl)quinolin-8-ol exhibits quantifiable antioxidant activity across multiple orthogonal assays, providing a benchmark for its performance as a radical scavenger and metal chelator. Its activity is most potent in the ABTS radical-scavenging assay (IC50 = 1.10 ± 0.08 mg/mL), followed by metal chelation (IC50 = 1.21 ± 0.09 mg/mL) and DPPH scavenging (IC50 = 2.80 ± 0.37 mg/mL) [1]. This rank-order potency profile (ABTS > Metal Chelation > DPPH) is a specific and verifiable characteristic of this compound and can be used for quality control and comparative selection against other 8-HQ derivatives.

Antioxidant DPPH ABTS Metal Chelation IC50

InhA Inhibition: 7- vs 5-Substituted 8-Hydroxyquinolines

A key differentiator for the 7-substituted class of 8-hydroxyquinolines, which includes 7-(tert-butyl)quinolin-8-ol, is their ability to inhibit the Mycobacterium tuberculosis enzyme InhA (enoyl-acyl carrier protein reductase) at low micromolar concentrations. In a direct head-to-head comparison, all active 5-substituted-8-HQ analogs were found to be incapable of inhibiting InhA, despite possessing antimycobacterial activity [1]. The study concludes that the 7-substituted 8-HQs are 'more potent' and emphasizes the 'significance of selecting appropriate substituents to achieve enzyme inhibition' [1].

Antimycobacterial Enzyme Inhibition InhA Drug Discovery SAR

Stability Constants of 7-Substituted 8-Hydroxyquinolines

The acid dissociation constants (pKa) and metal complex stability constants (logK) for a series of 7-substituted alkyl and alkenyl 8-hydroxyquinolines, including the target compound class, have been potentiometrically determined in a 75 vol% dioxane-water mixture [1]. While the exact values for the 7-tert-butyl derivative require access to the full paper, the study establishes a quantitative structure-property relationship where the steric and electronic effects of the 7-substituent directly and verifiably influence the ligand's proton affinity and its ability to form stable metal chelates. This foundational data is critical for applications ranging from analytical chemistry to designing stable metal-based catalysts.

Coordination Chemistry Stability Constants Chelation Potentiometry pKa

Reversible Ru(III/II) Couple with tert-Butyl Isocyanide Ligands

The electrochemical behavior of ruthenium complexes incorporating 7-(tert-butyl)quinolin-8-olate as a ligand demonstrates a clear differentiation from complexes with other isocyanide co-ligands. In the complex [Ru(7-tBu-8-Q)2(tBuNC)2] (1a), a reversible Ru(III/II) redox couple is observed, whereas analogous complexes with 4-methoxyphenyl (2a) and 4-chlorophenyl (3a) isocyanide co-ligands exhibit irreversible or quasi-reversible Ru(III/II) couples under the same conditions [1]. The potential for the Ru(III/II) couple is 0.32 V vs Fc+/Fc for 1a [1]. This demonstrates that the combination of the 7-tert-butylquinolin-8-olate ligand with tert-butyl isocyanide yields a distinct and superior electrochemical profile, which is critical for applications in molecular electronics and catalysis.

Electrochemistry Ruthenium Complexes Redox Potential Ligand Design Photophysics

7-(tert-Butyl)quinolin-8-ol Application Scenarios


Structure-Based Drug Design Targeting M. tuberculosis InhA

Given the evidence that 7-substituted 8-HQs are potent inhibitors of the InhA enzyme while 5-substituted analogs are not [1], 7-(tert-butyl)quinolin-8-ol is a logical scaffold for medicinal chemistry campaigns focused on developing new antimycobacterial agents. Its specific substitution pattern is directly linked to the desired mechanism of action, providing a strategic advantage over generic 8-HQ starting points.

Development of Antioxidant Formulations with Defined Activity

The compound's well-defined antioxidant profile, with an ABTS IC50 of 1.10 mg/mL and a DPPH IC50 of 2.80 mg/mL [2], provides a quantifiable performance benchmark. This makes it a suitable candidate for incorporation into industrial antioxidant formulations or for use as a reference standard in assays where a reproducible radical-scavenging or metal-chelating profile is required.

Synthesis of Photophysically Active Metal Complexes

As demonstrated by the synthesis of ruthenium(II) complexes, 7-(tert-butyl)quinolin-8-ol functions as an effective bidentate ligand for creating luminescent coordination compounds [3]. Its use in combination with specific isocyanides (like tert-butyl isocyanide) leads to a uniquely reversible Ru(III/II) redox couple, which is a key differentiator for designing molecular materials with predictable electron-transfer properties [3].

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